molecular formula C10H8N4O2S B12920677 2-(5-Oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide CAS No. 91511-36-3

2-(5-Oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide

Cat. No.: B12920677
CAS No.: 91511-36-3
M. Wt: 248.26 g/mol
InChI Key: HXXLELWUAYXCJZ-UHFFFAOYSA-N
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Description

2-(5-Oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide is a chemical compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzamide derivative with a triazine precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred and heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .

Scientific Research Applications

2-(5-Oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions.

Properties

CAS No.

91511-36-3

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

2-(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)benzamide

InChI

InChI=1S/C10H8N4O2S/c11-8(15)6-4-2-1-3-5(6)7-9(16)12-10(17)14-13-7/h1-4H,(H2,11,15)(H2,12,14,16,17)

InChI Key

HXXLELWUAYXCJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)C(=O)N

Origin of Product

United States

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